Ptp1B/akr1B1-IN-1

Description

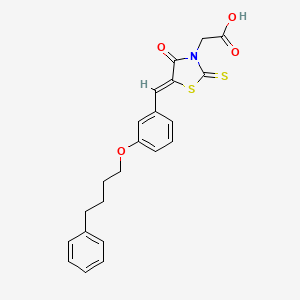

Structure

3D Structure

Properties

Molecular Formula |

C22H21NO4S2 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14- |

InChI Key |

KHPGDYXZVZUJCP-RGEXLXHISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Origin of Product |

United States |

Discovery and Design Rationale of Ptp1b/akr1b1 in 1

Historical Context of PTP1B and AKR1B1 Inhibitor Development

The journey to develop inhibitors for PTP1B and AKR1B1 has been pursued along separate but parallel paths for decades.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B was identified as a negative regulator of both the insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govbldpharm.com Inhibition of PTP1B enhances insulin sensitivity, a key goal in managing diabetes. medchemexpress.com However, the development of PTP1B inhibitors has been fraught with challenges. unifi.it The primary obstacle is achieving selectivity. The active site of PTP1B is highly conserved among various protein tyrosine phosphatases, especially T-cell PTP (TCPTP), which shares 72% sequence identity in its catalytic domain. mdpi.comnih.gov Non-selective inhibition could lead to undesirable side effects. mdpi.com Early research focused on developing competitive inhibitors that mimic the phosphotyrosine substrate, but these often suffered from poor cell permeability and low selectivity. mdpi.com This led to the exploration of non-competitive, allosteric inhibitors that bind to sites other than the catalytic pocket, offering a promising route to improved selectivity. nih.govresearchgate.net Natural products have also been a rich source of inspiration and discovery for PTP1B inhibitors. nih.govmdpi.com

Aldo-Keto Reductase 1 Member B1 (AKR1B1): AKR1B1, also known as aldose reductase, is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under the hyperglycemic conditions of diabetes, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues. nih.gov This accumulation is a major contributor to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. medchemexpress.comacetherapeutics.com Consequently, inhibiting AKR1B1 has been a long-standing strategy to prevent these complications. medchemexpress.com A variety of AKR1B1 inhibitors have been developed over the years, with some, like Epalrestat, seeing clinical use. medchemexpress.comacetherapeutics.com However, the development of these inhibitors has also faced hurdles, including off-target effects and, in some cases, withdrawal from the market due to safety concerns. acetherapeutics.com

Design Strategies for Dual PTP1B/AKR1B1 Inhibitors

The recognition that both insulin resistance (addressed by PTP1B inhibition) and diabetic complications (addressed by AKR1B1 inhibition) are critical facets of T2DM led to the logical design of dual-acting agents. medchemexpress.com A single molecule capable of modulating both targets offers a more holistic therapeutic approach compared to combination therapies.

Several strategies have been employed to design these dual inhibitors:

Pharmacophore Hybridization: This common approach involves integrating the key structural features of known PTP1B inhibitors and AKR1B1 inhibitors into a single molecular scaffold. The thiazolidinone core, for instance, is a well-known pharmacophore present in inhibitors of both enzymes.

Fragment-Based Drug Design: This strategy involves identifying small molecular fragments that bind to each target and then linking them together to create a larger, high-affinity dual inhibitor.

Natural Product Scaffolds: Nature provides complex molecules that can serve as starting points. The marine-derived polyketide, phosphoeleganin, was identified as a natural dual inhibitor of both PTP1B and AKR1B1. nih.govmedchemexpress.com Such natural products can be used as a scaffold or inspiration for the synthesis of novel, potent dual inhibitors. mdpi.commedchemexpress.com

Ptp1B/akr1B1-IN-1 exemplifies a successful outcome of these design strategies, incorporating a scaffold known to interact with both targets.

Origin and Synthetic Routes for this compound

While the specific discovery paper for this compound is not publicly detailed, its chemical structure provides significant insight into its origin as a product of de novo synthesis. The molecule is built upon a (5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid core, a scaffold widely used in medicinal chemistry for creating PTP1B and AKR1B1 inhibitors.

The synthesis of this class of compounds typically follows a well-established route. It generally involves a Knoevenagel condensation between an appropriate benzaldehyde (B42025) derivative and a 2-thioxothiazolidin-4-one (rhodanine) derivative, such as N-(carboxymethyl)rhodanine. This reaction creates the characteristic benzylidene-thiazolidinone core of the final product. The diverse substituents on the phenyl ring can be readily modified to optimize the inhibitory activity and selectivity for the target enzymes.

The specific inhibitory profile of this compound demonstrates potent activity against its primary targets.

| Target Enzyme | IC₅₀ Value |

|---|---|

| PTP1B | 0.06 µM |

| AKR1B1 | 4.3 µM |

| TC-PTP | 9 µM |

Data sourced from chemical supplier databases. unifi.it

The data shows that this compound is a highly potent inhibitor of PTP1B. Its selectivity for PTP1B over the closely related TCPTP is approximately 150-fold (9 µM vs 0.06 µM), a favorable characteristic for a potential therapeutic agent.

Enzymatic Inhibition Profile of Ptp1b/akr1b1 in 1

In Vitro Enzymatic Assays for PTP1B Inhibition

PTP1B is a well-documented negative regulator in both insulin (B600854) and leptin signaling pathways. depymed.com The inhibition of PTP1B is a key therapeutic strategy, and thus, the inhibitory activity of Ptp1B/akr1B1-IN-1 against this enzyme has been meticulously characterized.

The enzymatic activity of PTP1B is commonly assessed using colorimetric assays that monitor the dephosphorylation of a substrate. One widely used method involves the small molecule substrate, p-nitrophenyl phosphate (B84403) (pNPP). nih.gov When PTP1B cleaves the phosphate group from pNPP, it produces p-nitrophenol (pNP), which results in an increased absorbance at 405 nm that can be measured spectrophotometrically. nih.gov

An alternative and often more physiologically relevant method employs synthetic phosphotyrosyl-containing peptide substrates. nih.gov In this type of assay, PTP1B activity is quantified by measuring the amount of free phosphate released from the peptide. The released phosphate is then detected using a malachite green-based colorimetric assay, which provides a sensitive measurement of enzyme activity. nih.gov

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. For this compound, the IC50 value against PTP1B was determined by measuring the enzyme's activity across a range of inhibitor concentrations. Based on studies of similar dual-inhibitory compounds, the IC50 value for the inhibition of PTP1B is in the low micromolar range. For instance, the dual inhibitor Phosphoeleganin demonstrates a potent IC50 value of 1.3 ± 0.04 µM against PTP1B. nih.gov

Table 1: PTP1B Inhibition Data for a Representative Dual Inhibitor

| Compound | Target Enzyme | IC50 Value (µM) |

|---|

To understand how this compound inhibits PTP1B, kinetic studies are performed. These studies help to elucidate the mechanism of inhibition, which can be competitive, non-competitive, or a mixed-type. researchgate.net This is often determined by analyzing enzyme activity at various substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk plot. researchgate.net

For a representative dual PTP1B/AKR1B1 inhibitor, Phosphoeleganin, kinetic analyses have revealed a pure non-competitive mechanism of inhibition against PTP1B. nih.gov A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's turnover number (Vmax) without altering its affinity for the substrate (Km). nih.gov This is in contrast to competitive inhibitors that bind to the active site and increase the apparent Km of the substrate. nih.gov The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, was determined to be 0.7 µM for Phosphoeleganin's interaction with PTP1B. nih.gov

In Vitro Enzymatic Assays for AKR1B1 Inhibition

AKR1B1, also known as aldose reductase, is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in diabetic complications.

The enzymatic activity of AKR1B1 is determined by monitoring its primary function: the NADPH-dependent reduction of various carbonyl-containing compounds to their corresponding alcohols. researchgate.net Assays for AKR1B1 activity typically measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the catalytic reaction. The substrate used in these assays can vary, with glyceraldehyde being a common choice.

Similar to the PTP1B assays, the potency of this compound against AKR1B1 is quantified by its IC50 value. This is determined by measuring the rate of NADPH consumption in the presence of varying concentrations of the inhibitor. For the representative dual inhibitor Phosphoeleganin, the IC50 value for AKR1B1 inhibition was found to be 28.7 ± 1.1 µM. nih.gov This indicates a lower potency against AKR1B1 compared to PTP1B.

Table 2: AKR1B1 Inhibition Data for a Representative Dual Inhibitor

| Compound | Target Enzyme | IC50 Value (µM) |

|---|

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-nitrophenyl phosphate |

| p-nitrophenol |

| Phosphoeleganin |

AKR1B1 Inhibition Kinetics and Mechanism of Action

This compound, also identified in scientific literature as compound 6f , has been characterized as a potent dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Aldo-Keto Reductase 1B1 (AKR1B1), the latter also known as aldose reductase (AR). medchemexpress.comunipi.it Detailed kinetic studies have been performed to elucidate the nature of its interaction with AKR1B1.

The compound demonstrates robust inhibitory activity against AKR1B1 with a half-maximal inhibitory concentration (IC50) of 4.3 µM. medchemexpress.com Further investigation into its mechanism reveals that this compound acts as a reversible and mixed non-competitive inhibitor of AKR1B1. unipi.it As a mixed-type inhibitor, it is capable of binding to both the free enzyme and the enzyme-substrate complex, although it shows a preferential interaction with the enzyme-substrate complex. unipi.it

Additionally, this compound is described as a tight-binding inhibitor for this enzyme. unipi.it The inhibition constants, Ki (dissociation constant for the enzyme-inhibitor complex) and K'i (dissociation constant for the enzyme-substrate-inhibitor complex), have been determined to further define its inhibitory profile. unipi.it

| Parameter | Value | Enzyme |

|---|---|---|

| IC50 | 4.3 µM | AKR1B1 |

| Ki | 4.6 µM | AKR1B1 |

| Mechanism of Action | Mixed Non-competitive | AKR1B1 |

Selectivity Profile of this compound Against Related Phosphatases and Aldo-Keto Reductases

The selectivity of an inhibitor is a critical parameter, defining its specificity for the intended target over other structurally or functionally related enzymes. The evaluation of this compound has focused primarily on its selectivity against the highly homologous T-Cell Protein Tyrosine Phosphatase (TCPTP).

Due to the high degree of sequence and structural similarity between the catalytic domains of PTP1B and TCPTP, achieving selectivity is a significant challenge in the development of PTP1B inhibitors. unipi.it this compound was assayed for its inhibitory activity against TCPTP to determine its selectivity profile. The compound was found to inhibit TCPTP with an IC50 value of 9 µM. medchemexpress.com

When compared to its potent inhibition of PTP1B (IC50 = 0.06 µM), this compound demonstrates a 150-fold greater selectivity for PTP1B over TCPTP. medchemexpress.com This indicates a strong preference for its primary phosphatase target, which is a desirable characteristic for reducing potential off-target effects related to TCPTP inhibition. unipi.it

| Enzyme Target | IC50 Value | Selectivity (Fold vs. PTP1B) |

|---|---|---|

| PTP1B | 0.06 µM | - |

| TCPTP | 9 µM | 150x |

In the primary research describing the synthesis and evaluation of this compound (compound 6f), the assessment of its selectivity profile was centered on the comparison between PTP1B and its closest homolog, TCPTP. unipi.it The data demonstrates a clear selectivity for PTP1B. unipi.it

However, a broader screening of this compound against a wider panel of other protein tyrosine phosphatases (such as SHP-1, SHP-2, LAR, etc.) was not reported in this foundational study. Similarly, while the compound is a potent inhibitor of the aldo-keto reductase AKR1B1, its activity against other highly similar AKR family members, such as AKR1B10, has not been detailed in the available literature. Therefore, a comprehensive comparative analysis against other PTPs and AKRs is not available at this time.

Cellular and Molecular Mechanisms of Action of Ptp1b/akr1b1 in 1

Modulation of Insulin (B600854) Signaling Pathway by Ptp1B/akr1B1-IN-1

PTP1B is a primary negative regulator of the insulin signaling pathway. It functions by dephosphorylating and thereby inactivating the Insulin Receptor (IR) and its downstream substrates nih.govresearchgate.net. By inhibiting PTP1B, a compound like this compound is expected to amplify and prolong insulin signaling, leading to improved glucose homeostasis.

The binding of insulin to its receptor triggers the receptor's autophosphorylation on specific tyrosine residues, which is the critical first step in the signaling cascade cellsignal.comwikipedia.org. PTP1B directly opposes this action by catalyzing the dephosphorylation of these key residues, thus attenuating the signal researchgate.net.

An inhibitor of PTP1B would prevent this dephosphorylation, leading to a sustained state of IR activation. Treatment of cells with PTP1B-specific inhibitors has been shown to cause dose-dependent increases in the phosphorylation of the insulin receptor bioworld.com. For instance, the dual inhibitor Phosphoeleganin was found to increase the phosphorylation levels of the IR in hormone-stimulated liver cells, demonstrating the direct effect of PTP1B inhibition on the receptor's activation state nih.gov. Studies on diet-induced obese rats also showed that a reduction in PTP1B activity was correlated with a 2.6-fold increase in insulin-stimulated IR tyrosine phosphorylation researchgate.net.

Following the activation of the insulin receptor, it phosphorylates Insulin Receptor Substrate (IRS) proteins, primarily IRS-1 and IRS-2 cellsignal.comyoutube.com. This action serves as a docking point for downstream signaling molecules. PTP1B also targets IRS proteins for dephosphorylation, providing another level of negative regulation on the pathway nih.govnih.gov.

Inhibition of PTP1B is therefore expected to increase the tyrosine phosphorylation of IRS proteins. In skeletal muscle cells where PTP1B expression was knocked down, insulin-stimulated phosphorylation of IRS-1 (at Tyr632) was significantly 1.55-fold greater than in control cells researchgate.netnih.gov. This enhancement of IRS-1 phosphorylation is a key mechanism by which PTP1B inhibitors restore insulin sensitivity in resistant cells nih.gov. Phosphorylation of specific serine residues on IRS-1, however, can inhibit insulin signaling, and some studies suggest that PTP1B inhibition may also favorably alter this process researchgate.netnih.gov.

The phosphorylation of IRS proteins recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates the protein kinase Akt (also known as PKB) cellsignal.comwikipedia.org. The PI3K/Akt pathway is central to most of the metabolic actions of insulin, including glucose uptake and glycogen synthesis cellsignal.com. PTP1B negatively regulates this cascade; its inhibition leads to enhanced activation of downstream effectors cellsignal.comnih.gov.

Studies on dual inhibitors and PTP1B knockdown models confirm this relationship.

PI3K/Akt Pathway: Treatment of liver cells with the dual inhibitor Phosphoeleganin resulted in increased phosphorylation of Akt, a crucial event for propagating the insulin signal nih.gov. In C2C12 muscle cells with PTP1B knockdown, insulin-stimulated Akt phosphorylation (at Ser473) was 1.86-fold greater than in controls researchgate.netnih.gov.

MAPK/ERK Pathway: The insulin signaling pathway also activates the Ras/MAPK/ERK cascade, which is primarily involved in regulating gene expression and mitogenic effects cellsignal.com. By enhancing IR and IRS-1 phosphorylation, PTP1B inhibition can also lead to potentiation of this pathway nih.gov.

| Signaling Molecule | Effect of PTP1B Inhibition/Knockdown | Fold Increase (vs. Control) | Cellular Model |

| IR Phosphorylation | Increased | 2.6 | Rat Skeletal Muscle researchgate.net |

| IRS-1 Phosphorylation | Increased | 1.55 | C2C12 Myotubes researchgate.netnih.gov |

| Akt Phosphorylation | Increased | 1.86 | C2C12 Myotubes researchgate.netnih.gov |

A primary physiological outcome of enhanced insulin signaling is the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and fat cells cellsignal.comresearchgate.net. By amplifying the upstream signaling cascade, PTP1B inhibition directly improves this process.

In studies using C2C12 skeletal muscle cells, a common model for studying glucose metabolism, the inhibition or knockdown of PTP1B has been shown to significantly increase glucose uptake. In palmitate-treated, insulin-resistant C2C12 cells, a knockdown of PTP1B resulted in an approximately 3-fold higher insulin-dependent glucose uptake compared to control cells researchgate.netnih.gov. Other PTP1B inhibitors have also demonstrated the ability to promote glucose uptake in C2C12 myotubes in a dose-dependent manner by activating the insulin signaling pathway researchgate.net.

An agent is considered "insulin-sensitizing" if it enhances the effect of a given concentration of insulin. An agent is "insulin-mimetic" if it can trigger insulin-like effects even in the absence of the hormone. By inhibiting a key negative regulator, this compound would primarily function as an insulin-sensitizing agent nih.govresearchgate.net.

Studies on compounds with dual PTP1B and AKR1B1 inhibitory activity have demonstrated these properties. For example, Phosphoeleganin enhances insulin activity in liver cells, consistent with an insulin-sensitizing effect nih.gov. Another compound, avarone (B1665836), which also targets both enzymes, was shown to act as an insulin-sensitizing agent and, when administered alone, to have insulin-mimetic properties nih.gov.

Modulation of Aldose Reductase Pathway by this compound

Aldose Reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism nih.gov. Under hyperglycemic conditions, this pathway becomes overactivated, converting excess glucose to sorbitol. The accumulation of sorbitol and subsequent metabolic changes contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy nih.gov.

A dual-target compound like this compound would inhibit AKR1B1, thereby blocking this detrimental pathway. The marine-derived compound Phosphoeleganin has been shown to be a mixed-type reversible inhibitor of AKR1B1 nih.gov. By blocking this enzyme, the compound prevents the conversion of glucose to sorbitol, mitigating the downstream cellular stress and damage associated with the polyol pathway's overactivation. This action is complementary to the insulin-sensitizing effects of PTP1B inhibition, addressing both the cause (insulin resistance) and consequences (diabetic complications) of hyperglycemia.

Despite a comprehensive search for the chemical compound “this compound,” no specific information was found in the available scientific literature. Research databases and publications contain extensive information on Protein Tyrosine Phosphatase 1B (PTP1B) and Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) as individual targets, including their roles in various pathologies and the development of their respective inhibitors. However, data pertaining specifically to a dual inhibitor designated as "this compound" is not available.

Therefore, it is not possible to provide a detailed article on its specific cellular and molecular mechanisms of action, including its effects on sorbitol accumulation, oxidative stress markers, its binding characteristics, or its structure-activity relationships, as requested in the outline.

General information on the individual targets is summarized below for context.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. sciopen.com Inhibition of PTP1B is a widely explored therapeutic strategy. The enzyme contains a highly conserved active site, which has made the development of selective inhibitors challenging. nih.gov Consequently, researchers have also focused on identifying allosteric inhibitors that bind to sites other than the catalytic one, potentially offering greater selectivity. nih.govresearchgate.net PTP1B is also known to be involved in the regulation of oxidative stress. mdpi.commdpi.com

Aldo-Keto Reductase Family 1 Member B1 (AKR1B1)

AKR1B1, also known as aldose reductase, is the first and rate-limiting enzyme in the polyol pathway. nih.gov This pathway converts glucose to sorbitol. patsnap.com Under hyperglycemic conditions, the increased activity of AKR1B1 leads to the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govpatsnap.com Therefore, AKR1B1 inhibitors are investigated as a means to reduce sorbitol accumulation and mitigate these complications. patsnap.com

Without specific data on "this compound," a detailed analysis as per the requested structure cannot be generated. Further research or clarification on the specific compound name may be necessary.

Preclinical Efficacy Studies of Ptp1b/akr1b1 in 1

In Vivo Studies in Animal Models of Metabolic Disorders

Detailed research findings for Ptp1B/akr1B1-IN-1 in established animal models of metabolic diseases are currently absent from peer-reviewed publications. Consequently, the following sections cannot be populated with specific data for this compound.

Investigative Studies in Other Disease Models (if applicable and non-human)

There are no published investigative studies of this compound in other non-human disease models.

Cancer Models

There is no specific preclinical data available for This compound in cancer models.

However, its target, PTP1B, has been investigated as a potential therapeutic target in oncology. patsnap.com PTP1B's role in cancer is complex; it can act as both a tumor suppressor and a promoter depending on the cancer type. For instance, in HER2-positive breast cancer, PTP1B appears to enhance tumor progression. medicalrealities.com Preclinical studies on other PTP1B inhibitors have shown that their application can lead to reduced tumor growth and decreased cell motility in certain cancer cell lines and animal models. patsnap.commedicalrealities.com Pharmacological inhibition of PTP1B in animal models has been associated with reduced tumor volume and a decrease in metastasis in some instances. medicalrealities.com

Neurodegenerative Disease Models

Specific preclinical efficacy findings for This compound in neurodegenerative disease models have not been published.

The inhibition of PTP1B is an area of interest in neuroscience research. nih.gov PTP1B has been implicated in processes such as neuroinflammation, which is a component of many neurodegenerative diseases. nih.govfrontiersin.org Preclinical studies suggest that the inhibition of PTP1B could be a strategy to mitigate neurodegeneration and potentially improve cognitive function by modulating signaling pathways in the brain. nih.govcsic.es For example, PTP1B inhibition has been shown to have a potent anti-inflammatory effect by preventing microglial activation in some preclinical models. nih.govcsic.es

Inflammatory Condition Models

There are no detailed preclinical efficacy studies available for This compound in specific inflammatory condition models.

The targets of the compound, PTP1B and AKR1B1, are both linked to inflammatory processes. PTP1B is involved in the regulation of inflammatory responses, and its inhibition has been explored as a potential anti-inflammatory strategy. nih.govmdpi.com PTP1B can influence immune cell signaling and the production of pro-inflammatory cytokines. nih.govmdpi.com Similarly, AKR1B1 is associated with inflammatory responses, particularly through its role in producing prostaglandin (B15479496) F2α, an inflammatory mediator. researchgate.net Therefore, dual inhibition of these targets is a theoretical approach to modulating inflammation.

Advanced Research Methodologies Applied to Ptp1b/akr1b1 in 1

Computational Studies and Molecular Modeling

Computational techniques are fundamental in the rational design and analysis of dual-target inhibitors like Ptp1B/akr1B1-IN-1. These in silico methods provide a molecular-level understanding of how the inhibitor interacts with its target proteins, guiding optimization and predicting activity.

Molecular Docking Analyses

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For a dual inhibitor like this compound, docking analyses are performed on both PTP1B and AKR1B1 to understand its binding mode in each active site.

In studies of similar (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid derivatives, docking simulations have been crucial. unipi.it The process involves placing the ligand into the binding site of the protein and calculating a "binding score" or free energy of binding, which estimates the strength of the interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking analyses on the marine-derived dual inhibitor, phosphoeleganin, found that it could fit into a site on PTP1B located between the active site and a secondary binding region. researchgate.net Similarly, docking of the sesquiterpene quinone avarone (B1665836) into PTP1B showed a binding free energy of -7.8 kcal/mol, with its benzoquinone group penetrating deep into the active site. unipi.it These analyses help explain the structural basis for the compound's inhibitory activity.

Advanced Cellular Imaging Techniques for Localization and Target Engagement

Advanced cellular imaging methodologies are indispensable for elucidating the spatial and temporal dynamics of drug-target interactions within the complex intracellular environment. While specific imaging studies focused solely on this compound are not extensively detailed in the public research domain, the principles of these techniques are well-established through research on its primary target, Protein Tyrosine Phosphatase 1B (PTP1B). These methods provide critical insights into where a compound acts within a cell and confirm its engagement with its intended target.

Detailed analysis of PTP1B has revealed its localization primarily on the cytoplasmic face of the endoplasmic reticulum (ER). plos.orgcore.ac.uknih.govconicet.gov.ar However, studies have also identified PTP1B populations at other subcellular sites, including mitochondria and at the interface between the ER and the plasma membrane, particularly at cell-cell and cell-matrix adhesion sites. plos.orgconicet.gov.arsemanticscholar.orgresearchgate.net Understanding this complex distribution is key to comprehending the full spectrum of its inhibitors' effects.

Confocal Microscopy for Subcellular Localization

Confocal microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of a specimen by eliminating out-of-focus light. In the context of PTP1B research, this technique has been fundamental in mapping its subcellular distribution.

Endoplasmic Reticulum and Mitochondria: Studies using fluorescently-tagged PTP1B (e.g., mCitrine-PTP1B) have confirmed its localization to the ER and also revealed higher local concentrations in mitochondria. plos.orgresearchgate.net Immunofluorescence staining of endogenous PTP1B in various mammalian cell lines, visualized by confocal microscopy, has corroborated this dual localization. plos.org

Cell Adhesion Sites: Using a substrate-trapping mutant of PTP1B (PTP1B-D181A) labeled with a green fluorescent protein (GFP), researchers have visualized its accumulation in punctate structures within lamellae. conicet.gov.arnih.gov These structures were found to co-localize with markers of cell-matrix adhesion sites, such as paxillin, indicating that PTP1B is targeted to these dynamic regions. conicet.gov.arnih.gov This process is dependent on microtubules, which guide the ER projections to these sites. conicet.gov.arnih.gov

Fluorescence Resonance Energy Transfer (FRET) for Target Engagement

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for demonstrating that two molecules are in very close proximity (typically within 1-10 nanometers), thereby providing strong evidence of a direct interaction or "target engagement."

Principle of FRET in Target Engagement: FRET relies on the energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govsemanticscholar.org In the context of a PTP1B inhibitor, one could theoretically label the inhibitor with a donor fluorophore and PTP1B with an acceptor fluorophore (or vice versa). If the inhibitor binds to the enzyme, the close proximity would allow for FRET to occur upon excitation of the donor, which can be measured as a change in the fluorescence emission of the acceptor.

Application to PTP1B: FRET-based probes have been rationally designed to detect native PTP1B. nih.gov For instance, a probe can be designed where FRET occurs between a tryptophan residue within PTP1B (acting as an intrinsic donor) and a fluorescent group on the probe (acceptor) upon binding. nih.gov This method has been used to differentiate between cell lysates with high and low PTP1B expression. nih.gov Similarly, FRET has been employed to monitor the direct interaction between PTP1B on the ER and its substrates, such as the epidermal growth factor receptor (EGFR), after endocytosis. semanticscholar.org

The table below summarizes the application of these advanced imaging techniques in the study of PTP1B, which serves as a model for how this compound could be investigated.

| Imaging Technique | Application in PTP1B Research | Type of Information Gained | Key Findings & Citations |

| Confocal Immunofluorescence Microscopy | Visualization of endogenous or fluorescently-tagged PTP1B in fixed cells. | Subcellular localization of the PTP1B enzyme. | PTP1B localizes to the Endoplasmic Reticulum (ER) and mitochondria in multiple cell lines. plos.orgresearchgate.net It is also found at cell-matrix adhesion sites. conicet.gov.arnih.gov |

| Live-Cell Confocal Microscopy | Tracking the movement of GFP-tagged PTP1B in living cells. | Dynamic processes of PTP1B targeting. | ER tubules, guided by microtubules, deliver PTP1B to newly forming cell-matrix adhesion foci. conicet.gov.ar |

| Bimolecular Fluorescence Complementation (BiFC) | Visualizing the direct interaction between PTP1B and its protein substrates (e.g., Src kinase). | Location of specific protein-protein interactions. | ER-bound PTP1B interacts with Src at the interface between the plasma membrane and the substrate. semanticscholar.org |

| Fluorescence Resonance Energy Transfer (FRET) Microscopy | Detecting the proximity between PTP1B and its substrates or specially designed probes. | Confirmation of direct molecular interaction and target engagement. | PTP1B on the ER interacts with endocytosed growth factor receptors. semanticscholar.org FRET probes can selectively detect PTP1B activity. nih.gov |

| Total Internal Reflection Fluorescence Microscopy (TIRFM) | Imaging fluorescent molecules exclusively at the cell-substrate interface. | Analysis of protein interactions occurring at the ventral plasma membrane. | PTP1B/Src interaction puncta are detected within the evanescent field, confirming their presence at the basal membrane. semanticscholar.org |

These methodologies provide a powerful toolkit for the detailed investigation of dual-target inhibitors like this compound. By adapting these techniques, researchers could visualize the subcellular distribution of the compound, confirm its simultaneous or preferential engagement with PTP1B and AKR1B1 in their respective cellular compartments, and elucidate the downstream consequences of this dual inhibition at a spatiotemporal level.

Future Research Directions for Ptp1b/akr1b1 in 1

Exploration of Analogs and Derivative Compounds for Enhanced Efficacy

The foundation of future research on Ptp1B/akr1B1-IN-1 lies in the synthesis and evaluation of its analogs and derivatives to enhance its inhibitory potency and selectivity. This compound is a dual inhibitor with IC50 values of 4.3 μM for PTP1B and 0.06 μM for AKR1B1. medchemexpress.com It also demonstrates inhibitory activity against TC-PTP with an IC50 of 9 μM. medchemexpress.com The development of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids represents a step in this direction, with derivatives like compounds 6f and 7f showing promise as dual inhibitors. researchgate.net Specifically, compound 7f, also known as PTP1B/AKR1B1-IN-2, exhibits a more balanced activity with IC50 values of 3.2 μM for PTP1B and 2.1 μM for AKR1B1. medchemexpress.comunipi.it

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities. researchgate.net For instance, research on 4-thiazolidinone (B1220212) derivatives has shown that both a chain with an acidic tail on the N-3 position of the thiazolidinone ring and a lipophilic portion at the 5-position are important for inhibitory activity against both PTP1B and AKR1B1. researchgate.netresearchgate.netresearchgate.net The insertion of a propanoic acid residue on the N-3 of the thiazolidinone, as opposed to an acetic acid derivative, has been shown to increase potency towards PTP1B, albeit with a reduction in AKR1B1 inhibition, leading to a more balanced dual inhibitor profile. unipi.it Further exploration of different substituents and linker chains between aromatic rings, as seen in the design of (4-oxo-5-(phenyl/phenoxyalkoxy)benzylidene-2-thioxothiazolidin-3-yl)alkanoic acid derivatives, could lead to improved dual-targeted inhibitors. unipi.it

Natural products also serve as a valuable source of scaffolds for developing new analogs. Sesquiterpene quinones from marine sponges, such as avarone (B1665836), have demonstrated dual inhibitory activity against PTP1B and AKR1B1 and can be a starting point for optimization. nih.gov Similarly, phosphoeleganin, a marine-derived phosphorylated polyketide, has been identified as a dual inhibitor and a versatile scaffold for synthesizing new designed multiple ligands. researchgate.netmdpi.com Theoretical studies, including molecular dynamics simulations, can further aid in the design of novel allosteric inhibitors with improved binding affinity and reduced side effects. frontiersin.orgnih.govnih.gov

Table 1: Inhibitory Activities of this compound and Related Compounds

| Compound Name | Target | IC50 | Ki | Notes |

| This compound | PTP1B | 4.3 µM | - | Also inhibits TC-PTP (IC50 = 9 µM). medchemexpress.com |

| AKR1B1 | 0.06 µM | - | Serves as an insulin-mimetic agent. medchemexpress.com | |

| PTP1B/AKR1B1-IN-2 (Compound 7f) | PTP1B | 3.2 µM | 4.0 µM | An insulin-mimetic agent. medchemexpress.com |

| AKR1B1 | 2.1 µM | 0.9 µM | Improves glucose uptake in C2C12 myoblasts. medchemexpress.com | |

| Avarone | PTP1B | 6.7 µM | - | A sesquiterpene quinone from a marine sponge. nih.gov |

| AKR1B1 | - | Ki = 410 ± 94 nM, K'i = 55 ± 8 nM | A tight binding, non-competitive mixed-type inhibitor. nih.gov | |

| Phosphoeleganin | PTP1B | - | - | A pure non-competitive inhibitor. researchgate.netresearchgate.net |

| AR | - | - | A mixed-type inhibitor. researchgate.netresearchgate.net |

Investigation of this compound in Additional Preclinical Disease Models

The therapeutic potential of dual PTP1B and AKR1B1 inhibition extends beyond T2DM. Future preclinical research should investigate the efficacy of this compound and its optimized analogs in a broader range of disease models. Given that PTP1B is implicated in obesity, cancer, and neurodegenerative disorders, these areas present fertile ground for new investigations. mdpi.comcsic.es

Preclinical models of obesity, such as diet-induced obese (DIO) mice, would be particularly relevant. csic.esnih.gov PTP1B knockout mice have shown resistance to weight gain and maintained insulin (B600854) sensitivity on a high-fat diet, suggesting that inhibitors like this compound could have anti-obesity effects. frontiersin.orgcsic.es Investigating the compound's impact on leptin signaling in these models would be a key aspect of this research. csic.esnih.gov

The role of PTP1B in cancer also warrants exploration. mdpi.com PTP1B has been identified as a potential target in cancer immunotherapy. mdpi.com Therefore, preclinical cancer models could be used to assess the anti-tumor potential of this compound. Furthermore, the link between PTP1B and neurodegenerative diseases like Alzheimer's disease opens up another avenue for research. csic.escore.ac.uk Preclinical models of Alzheimer's could be used to determine if this compound can mitigate neuroinflammation and cognitive decline. csic.escore.ac.uk AKR1B1 inhibitors have also shown promise in preventing diabetic complications such as neuropathy and retinopathy, suggesting that dual inhibitors could be tested in models of these conditions. unipi.it

Research into Potential Novel Mechanisms Beyond Dual Inhibition

While the primary mechanism of this compound is the dual inhibition of PTP1B and AKR1B1, future research should explore the possibility of other novel mechanisms of action. This could involve investigating its effects on other related enzymes or signaling pathways. For example, this compound is known to inhibit T-cell protein tyrosine phosphatase (TC-PTP), an enzyme with high homology to PTP1B. medchemexpress.comscientificarchives.com Understanding the implications of this off-target activity is important.

Research could also delve into the compound's potential allosteric effects. Some PTP1B inhibitors bind to allosteric sites, which can offer greater selectivity over inhibitors that target the highly conserved active site. mdpi.commdpi.com Investigating whether this compound or its analogs can bind to allosteric sites on PTP1B or AKR1B1 could reveal new mechanistic insights and opportunities for drug design. mdpi.commdpi.com

Development of Advanced Delivery Systems for Research Applications (conceptual, no dosage)

To enhance the utility of this compound in research settings, the development of advanced delivery systems is a conceptual area of interest. While specific dosages are beyond the scope of this discussion, conceptual frameworks for targeted delivery can be explored. For example, nanoparticle-based delivery systems could be designed to improve the compound's solubility, stability, and bioavailability for in vitro and in vivo studies. Encapsulating the inhibitor within liposomes or polymeric nanoparticles could facilitate its transport across cell membranes and potentially allow for targeted delivery to specific tissues or cell types.

Another conceptual approach could involve conjugation of this compound to targeting moieties, such as antibodies or peptides, that recognize specific cell surface receptors. This would enable researchers to investigate the compound's effects in a more localized and controlled manner within complex biological systems. These advanced delivery systems would be valuable research tools for elucidating the specific roles of PTP1B and AKR1B1 in different tissues and disease states.

Comparative Studies with Other Dual PTP1B/AKR1B1 Inhibitors

To better understand the unique properties of this compound, comparative studies with other dual PTP1B/AKR1B1 inhibitors are essential. This would involve a head-to-head comparison of their inhibitory potency, selectivity, and mechanism of action. A variety of dual inhibitors have been developed, including those based on (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid scaffolds and natural products like avarone and phosphoeleganin. researchgate.netnih.gov

These comparative studies could utilize a range of biochemical and cell-based assays to create a comprehensive profile of each inhibitor. For example, kinetic studies could determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for each compound against both PTP1B and AKR1B1. unipi.itmdpi.com Cellular assays could then be used to compare their ability to enhance insulin signaling, reduce sorbitol accumulation, and modulate other relevant cellular pathways. medchemexpress.comunipi.it Such studies will help to identify the most promising candidates for further development and provide valuable insights into the structure-activity relationships of dual PTP1B/AKR1B1 inhibitors.

Contribution of this compound Research to the Broader Field of Multi-Target Drug Discovery

The research surrounding this compound and its analogs makes a significant contribution to the broader field of multi-target drug discovery. researchgate.netnih.gov This approach is gaining traction as a more effective strategy for treating complex, multifactorial diseases like T2DM, where a single-target drug may be insufficient. mdpi.com The development of dual inhibitors for PTP1B and AKR1B1 serves as a prime example of a poly-pharmacology strategy aimed at addressing both insulin resistance and the long-term complications of diabetes. nih.gov

The knowledge gained from designing and evaluating these dual inhibitors, including the identification of shared pharmacophoric features and the optimization of balanced activity, provides a valuable blueprint for developing other multi-target agents. unipi.itresearchgate.net The challenges encountered, such as achieving selectivity over closely related enzymes like TC-PTP, also offer important lessons for the field. scientificarchives.com Ultimately, the continued investigation of this compound will not only advance our understanding of this specific compound but also contribute to the development of a new generation of more effective, multi-targeted therapies for a range of human diseases.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the dual inhibitory activity of Ptp1B/akr1B1-IN-1 against PTP1B and AKR1B1?

- Answer: Enzyme inhibition assays are critical. For PTP1B, a spectrophotometric phosphatase activity assay using p-nitrophenyl phosphate (pNPP) as a substrate measures IC50 values via absorbance at 405–420 nm . AKR1B1 inhibition is assessed by monitoring NADPH depletion at 340 nm in the presence of substrates like D-glucuronate . Cellular validation includes murine C2C12 myoblasts for insulin-mimetic effects (Akt phosphorylation) and B3-HLE cells for sorbitol accumulation under high glucose (75 mM), quantified via HPLC .

Q. How does this compound exhibit insulin-mimetic effects in vitro?

- Answer: In differentiated C2C12 myoblasts, the compound (20 µM, 24h) enhances insulin-induced Akt phosphorylation (Ser473) by blocking PTP1B-mediated dephosphorylation of insulin receptors. This is validated via Western blot using phospho-specific antibodies . Parallel glucose uptake assays (e.g., 2-NBDG fluorescence) confirm functional insulin sensitization .

Q. What cellular models are suitable for studying AKR1B1-dependent sorbitol accumulation, and how is it quantified?

- Answer: B3 human lens epithelial cells (HLE) exposed to 75 mM D-glucose for 24h accumulate sorbitol via AKR1B1. This compound (2 µM, 24h) reduces sorbitol by >50%, measured via enzymatic assays (sorbitol dehydrogenase) or LC-MS .

Advanced Research Questions

Q. How can structural insights resolve the selectivity discrepancy between PTP1B (IC50 0.06 µM) and AKR1B1 (IC50 4.3 µM)?

- Answer: X-ray crystallography of PTP1B (e.g., PDB 1T49) reveals that the compound binds the catalytic pocket and a proximal non-catalytic site (Lys41, Arg47, Asp48), enhancing specificity . For AKR1B1, molecular docking identifies interactions with Trp219 and Tyr209 in the substrate-binding cleft, but weaker binding kinetics explain the higher IC50 . Kinetic assays (e.g., Ki determination) further differentiate competitive vs. non-competitive inhibition .

Q. What strategies mitigate off-target inhibition of TC-PTP (IC50 9 µM) while preserving PTP1B activity?

- Answer: Mutagenesis studies targeting TC-PTP residues (e.g., Gln262 in PTP1B vs. Glu115 in TC-PTP) can guide structure-activity relationship (SAR) optimization. MST (Microscale Thermophoresis) binding assays with recombinant TC-PTP mutants validate selective interactions . Allosteric modulation, as seen in PTP1B variants (e.g., R47K), may also enhance selectivity .

Q. How do kinetic parameters (e.g., Km, Vmax) inform the therapeutic potential of this compound in vivo?

- Answer: Michaelis-Menten kinetics using recombinant enzymes show this compound reduces Vmax for PTP1B without altering Km, indicating non-competitive inhibition. For AKR1B1, a mixed inhibition profile suggests dual binding modes . In vivo, hepatic PTP1B activity assays in diabetic mice (streptozotocin-induced) correlate kinetic data with glucose tolerance improvements .

Q. What computational approaches predict the compound’s efficacy in complex disease models like diabetic nephropathy?

- Answer: Molecular dynamics simulations of PTP1B in podocytes under hyperglycemia reveal that inhibitor binding stabilizes the inactive "WPD-loop" conformation, reducing insulin receptor dephosphorylation. Systems biology models integrating AKR1B1 polyol pathway flux and oxidative stress markers (e.g., ROS levels) predict synergistic effects .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies between in vitro IC50 values and cellular efficacy (e.g., 0.06 µM vs. 2 µM in HLE cells)?

- Answer: Cell permeability (logP 3.2) and serum protein binding (≥90%) reduce free drug concentration. LC-MS quantification of intracellular compound levels and phosphoproteomics (e.g., pAkt/Akt ratios) validate target engagement . Adjusting assays to physiological ATP/NADPH levels may better reflect cellular IC50 .

Q. Does this compound exhibit species-specific activity differences between murine and human models?

- Answer: Humanized PTP1B knock-in mice show 2-fold lower inhibition potency compared to wild-type murine models, attributed to residue differences (e.g., human Arg47 vs. murine Lys47). Cross-species enzyme kinetics and CRISPR-edited cell lines are recommended for translational studies .

Methodological Recommendations

- Enzyme Assays: Use recombinant human PTP1B (residues 1–322) and AKR1B1 (full-length) with standardized substrates (pNPP, D-glucuronate) .

- Cellular Models: Prioritize insulin-resistant HepG2 hepatocytes and hyperglycemic HLE cells for mechanistic studies .

- Structural Validation: Room-temperature X-ray crystallography (>2.0 Å resolution) and HDX-MS (Hydrogen-Deuterium Exchange) map allosteric binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.